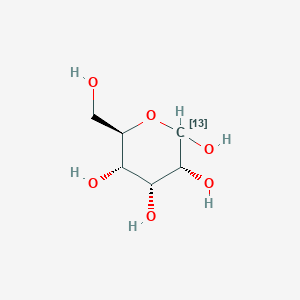![molecular formula C21H20N2O B13851043 2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol](/img/structure/B13851043.png)
2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol is a chemical compound with the molecular formula C21H20N2O It is known for its unique structure, which includes a carbazole moiety linked to a phenyl group through an amino linkage, and a propan-2-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol typically involves the condensation of 9H-carbazole-3-carbaldehyde with 2-aminophenylpropan-2-ol. The reaction is carried out in an appropriate solvent, such as ethanol, under stirring conditions at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It may be explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol involves its interaction with specific molecular targets. As a beta-adrenergic antagonist, it blocks the action of adrenaline and similar substances by binding to beta-adrenergic receptors. This inhibition prevents the activation of adenylate cyclase, leading to a decrease in cyclic AMP levels and subsequent physiological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol: This compound has a similar carbazole moiety but differs in its overall structure and functional groups.
Carbazolol: Another beta-adrenergic antagonist with a similar carbazole structure but different substituents.
Uniqueness
2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C21H20N2O |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol |
InChI |
InChI=1S/C21H20N2O/c1-21(2,24)17-8-4-6-10-20(17)22-14-11-12-19-16(13-14)15-7-3-5-9-18(15)23-19/h3-13,22-24H,1-2H3 |
InChI Key |
OZYULCSTNCZPCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1NC2=CC3=C(C=C2)NC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


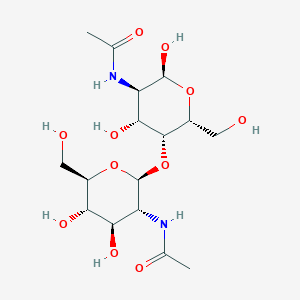
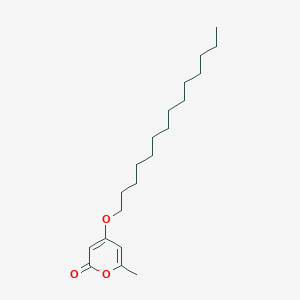
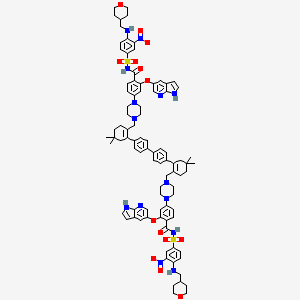
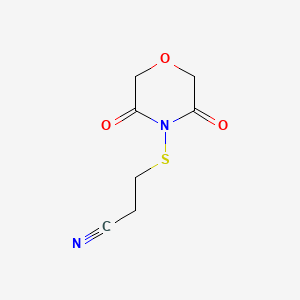
![3-(Indolin-5-yl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride](/img/structure/B13850981.png)
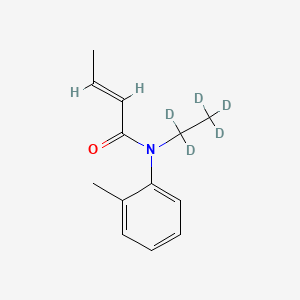
![Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13850994.png)
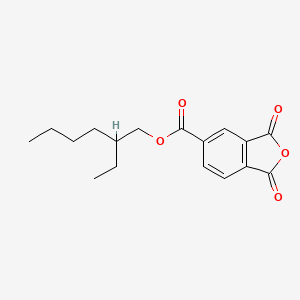
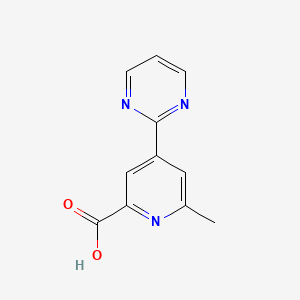
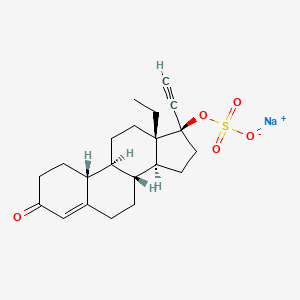
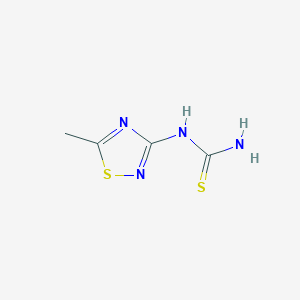
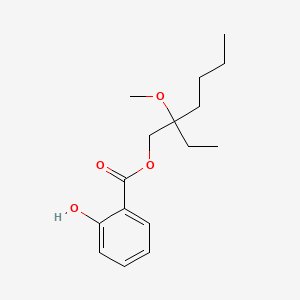
![5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl]-2-oxooxolane-3-carboxylic acid](/img/structure/B13851023.png)
